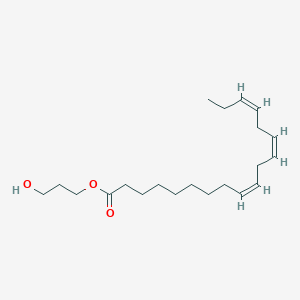
3-Hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is a complex organic compound characterized by its unique structure, which includes a hydroxypropyl group attached to an octadecatrienoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate typically involves the esterification of 3-hydroxypropyl alcohol with (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The double bonds in the octadecatrienoate chain can be reduced to single bonds.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of 3-oxopropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate.
Reduction: Formation of 3-hydroxypropyl octadecanoate.
Substitution: Formation of 3-halopropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate.
Applications De Recherche Scientifique
3-Hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological membranes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate involves its interaction with various molecular targets and pathways. The hydroxypropyl group can participate in hydrogen bonding and other interactions with biological molecules, while the octadecatrienoate chain can integrate into lipid bilayers, affecting membrane fluidity and function. These interactions can modulate signaling pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienamide
- 3-Hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid
Uniqueness
3-Hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is unique due to its ester linkage, which imparts distinct chemical and physical properties compared to its amide and acid counterparts. The ester group enhances its solubility in organic solvents and its reactivity in esterification and transesterification reactions, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C21H36O3 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
3-hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(23)24-20-17-19-22/h3-4,6-7,9-10,22H,2,5,8,11-20H2,1H3/b4-3-,7-6-,10-9- |
Clé InChI |
VWDCSTSVYSAVEP-PDBXOOCHSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCCCO |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



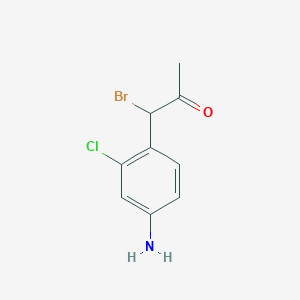

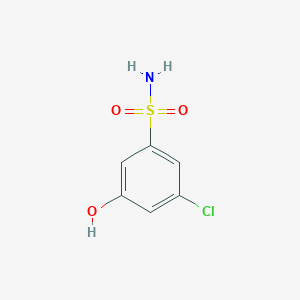
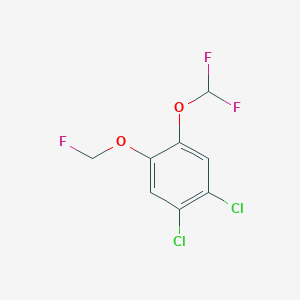
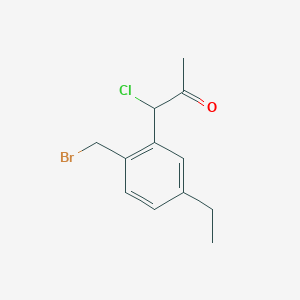


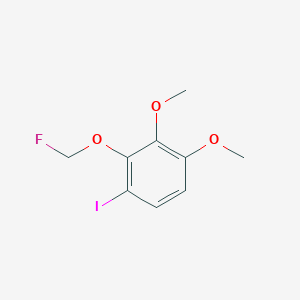
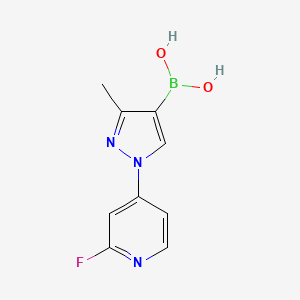


![Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether](/img/structure/B14066969.png)

